molecular formula C14H12ClN3O2 B2452347 N-(2-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 403813-84-3

N-(2-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2452347
CAS No.: 403813-84-3
M. Wt: 289.72
InChI Key: VPMWEKFGQIIWNC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C14H12ClN3O2 and its molecular weight is 289.72. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : N-(pyridin-2-ylmethyl)benzamide derivatives, closely related to the compound , have been studied for their crystal structure and Hirshfeld surface analysis. This research provides insights into the molecular geometry and intermolecular interactions of such compounds (Artheswari, Maheshwaran, & Gautham, 2019).

  • Synthetic Methods Development : The synthesis of phthalimide motifs from similar compounds has been developed using cobalt-catalyzed carbonylative synthesis. This method demonstrates the versatility of N-(pyridin-2-ylmethyl)benzamides in synthetic chemistry (Fu, Ying, & Wu, 2019).

  • Synthesis Optimization : Research on improving the synthesis process of related compounds, like 2-hydroxy-N-(pyridin-4-yl)benzamide, has been conducted. Such studies are vital for enhancing yield and efficiency in chemical synthesis (Dian, 2010).

  • Complex Formation and Structural Studies : Studies on compounds such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate focus on understanding the coordination chemistry and crystal structure of these complexes, which can be crucial for materials science and catalysis (Shi, Ge, & Liu, 2010).

  • Exploring Metal-Amide Bonding : Research on oxovanadium(IV) complexes with N-[2-(4-oxopentan-2-ylideneamino) phenyl]pyridine-2-carboxamide shows the potential of these compounds in studying rare examples of metal-amide bonding, contributing to our understanding of coordination chemistry and metal-ligand interactions (Hanson et al., 1992).

  • Kinase Inhibition for Cancer Therapy : Derivatives like substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2, a key target in cancer therapy (Borzilleri et al., 2006).

  • Photophysical Properties : The synthesis and characterization of derivatives like N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, indicate their potential in the development of fluorescent compounds and targeted drug delivery systems (Yang et al., 2017).

  • Cytotoxicity and DNA Interaction Studies : Studies on bimetallic complexes constructed from similar compounds have explored their cytotoxic activities and reactivity towards DNA and proteins, which is important for developing new therapeutic agents (Li et al., 2012).

  • Non-Linear Optical Properties : Research on derivatives like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide focuses on their non-linear optical properties and molecular docking analyses, indicating their potential applications in materials science and pharmaceuticals (Jayarajan et al., 2019).

  • Intramolecular Hydrogen Bonding Patterns : Understanding intramolecular hydrogen bonding in compounds like N-(pyridin-2-ylmethyl) benzamide can provide insights into their structural behavior and potential applications in molecular design (Du, Jiang, & Li, 2009).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-6-1-2-7-12(11)18-14(20)13(19)17-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMWEKFGQIIWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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